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Compound of Interest

Compound Name: L-Homotyrosine

Cat. No.: B1598195

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for
L-Homotyrosine, a non-proteinogenic amino acid of interest to researchers in drug
development and biochemistry. Due to the limited availability of public domain spectroscopic
data for L-Homotyrosine, this document presents a detailed analysis of its close structural
analog, L-Tyrosine, as a reference. The guide includes tabulated Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for L-Tyrosine, along with detailed
experimental protocols for these analytical techniques. Furthermore, a generalized workflow for
the spectroscopic analysis of chemical compounds is visualized using a Graphviz diagram.
This document is intended for researchers, scientists, and professionals in the field of drug
development seeking a foundational understanding of the spectroscopic characteristics of L-
Homotyrosine and related compounds.

Introduction

L-Homotyrosine, with the chemical formula C10H13NOs and a molecular weight of 195.22
g/mol , is a derivative of the proteinogenic amino acid L-Tyrosine. It is distinguished by the
presence of an additional methylene group in its side chain. This structural modification can
influence its chemical and biological properties, making it a molecule of interest in peptide
synthesis and as a building block in drug design.

A thorough understanding of the spectroscopic profile of L-Homotyrosine is crucial for its
identification, characterization, and quality control. This guide aims to provide the necessary
spectroscopic data and methodologies. However, a comprehensive search of public databases
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and scientific literature did not yield specific, experimentally-derived NMR, IR, and MS data for
L-Homotyrosine.

Therefore, this guide presents the detailed spectroscopic data of L-Tyrosine. Given the
structural similarity, the data for L-Tyrosine serves as a valuable reference point for researchers
working with L-Homotyrosine. The primary expected differences in the spectra would arise
from the additional methylene group in L-Homotyrosine. In *H NMR, this would introduce a
new signal for the additional CH2 group and alter the splitting patterns of adjacent protons. In
13C NMR, an additional carbon signal would be present. The IR and MS spectra would also
show subtle differences reflecting the change in molecular weight and bond vibrations.

Spectroscopic Data of L-Tyrosine (Structural
Analog)

The following sections present the spectroscopic data for L-Tyrosine, which can be used as a
comparative reference for L-Homotyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables summarize the *H and 3C NMR chemical shifts for L-Tyrosine.

Table 1: *H NMR Spectral Data of L-Tyrosine

Chemical Shift (6) ppm Multiplicity Assignment

7.19 d 2 x Ar-H (ortho to CH2)
6.90 d 2 X Ar-H (meta to CH2)
3.93 t a-H

3.20 dd B-CH:

3.06 dd B-CH:

Note: Data recorded in D20 at various pH values. Chemical shifts can vary depending on the
solvent and pH.[1][2]
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Table 2: 13C NMR Spectral Data of L-Tyrosine

Chemical Shift (8) ppm

Assignment

177.06 C=0 (Carboxyl)
157.75 Ar-C (para to CH2)
133.45 2 X Ar-C (ortho to CH2)
129.52 Ar-C (ipso)

118.63 2 X Ar-C (meta to CH2)
59.00 a-C

38.39 B-C

Note: Data recorded in H20 at pH 7.0. Chemical shifts can vary depending on the solvent and

pH.[2][3][4]

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The

table below lists the characteristic IR absorption bands for L-Tyrosine.

Table 3: FT-IR Spectral Data of L-Tyrosine
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Wavenumber (cm~?) Intensity Assignment
3217 Broad O-H and N-H stretching
O-H stretching (carboxylic
2500-3300 Broad )
acid)
C=0 stretching (carboxylic
1735 Strong )
acid)
1598, 1475 Medium N-H bending
1475, 1351 Medium C-H bending (CH-2)
1235 Strong C-O stretching (phenolic)
Aromatic C-H out-of-plane
839 Strong

bending (para-substituted)

Note: Data obtained from solid samples (e.g., KBr pellet). Peak positions and intensities can be

influenced by the sampling method.[5][6]

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The expected molecular ion peak and major fragment ions for L-Tyrosine are

presented below.

Table 4. Mass Spectrometry Data of L-Tyrosine

m/z Relative Intensity (%) Assignment

181 - [M]* (Molecular lon)

136 - [M - COOH]J*
[M - COOH - NHz - H]*

107 - o
(hydroxytropylium ion)
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Note: Fragmentation patterns depend on the ionization technique used (e.g., El, ESI). The
molecular weight of L-Homotyrosine is 195.22 g/mol , so its molecular ion peak would be
observed at m/z 195.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of amino acids
like L-Homotyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure.

Materials:

L-Homotyrosine sample

Deuterated solvent (e.g., D20, DMSO-ds)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Protocol:

e Sample Preparation:

[e]

Accurately weigh 5-10 mg of the L-Homotyrosine sample.

o

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a
clean, dry vial. The choice of solvent depends on the solubility of the sample. For amino
acids, D20 is commonly used.[7]

[e]

Vortex the vial to ensure complete dissolution.

(¢]

Transfer the solution to a clean NMR tube.

e Instrument Setup:
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[e]

Insert the NMR tube into the spectrometer.

(¢]

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve homogeneity and optimal resolution.

[¢]

Tune the probe for the desired nucleus (*H or 13C).

o Data Acquisition:

o 'H NMR:

= Acquire a 1D proton spectrum using standard parameters.

» Typically, a 90° pulse angle and a relaxation delay of 1-5 seconds are used.

» The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

o 13C NMR:

= Acquire a 1D carbon spectrum, usually with proton decoupling.

= Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 13C isotope.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase correct the spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS or DSS).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Obijective: To identify the functional groups present in L-Homotyrosine.
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Materials:

L-Homotyrosine sample (solid)

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR spectrometer
Protocol (KBr Pellet Method):
e Sample Preparation:

o Grind a small amount (1-2 mg) of the L-Homotyrosine sample into a fine powder using an
agate mortar and pestle.[8]

o Add approximately 100-200 mg of dry KBr powder to the mortar.[8]

o Thoroughly mix the sample and KBr by grinding them together until a homogeneous
mixture is obtained.

o Transfer the mixture to a pellet die.

o Press the mixture under high pressure (several tons) using a hydraulic press to form a
transparent or translucent pellet.[8]

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

» Data Processing:
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o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of L-Homotyrosine.
Materials:

e L-Homotyrosine sample

e Solvent (e.g., methanol, water, acetonitrile)

o Mass spectrometer (e.g., ESI-MS, GC-MS)

Protocol (Electrospray lonization - ESI-MS):

e Sample Preparation:

o Prepare a dilute solution of the L-Homotyrosine sample (typically 1-10 pg/mL) in a
suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) or base
to promote ionization.[9]

e Instrument Setup:

o Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate,
and drying gas temperature.

o Calibrate the mass analyzer using a known standard.
o Data Acquisition:

o Introduce the sample solution into the ESI source via direct infusion or through a liquid
chromatograph (LC-MS).
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o Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion
modes can be used to observe the protonated molecule [M+H]* or the deprotonated
molecule [M-H]~, respectively.

o Data Analysis:

o Identify the molecular ion peak to confirm the molecular weight of the compound. For L-
Homotyrosine, the expected m/z for [M+H]™* is approximately 196.

o Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural
information.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like L-Homotyrosine.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a framework for understanding the spectroscopic
characteristics of L-Homotyrosine. While direct experimental data for L-Homotyrosine is not
readily available, the detailed data for its structural analog, L-Tyrosine, offers a valuable point of
reference. The provided experimental protocols offer practical guidance for researchers aiming
to acquire and interpret spectroscopic data for L-Homotyrosine and similar amino acid
derivatives. The successful application of these techniques is fundamental for the unambiguous
identification and characterization of such compounds in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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